1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine

anticancer thiadiazole isomer structure-activity relationship

1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1858256-03-7) is a synthetic heterocyclic compound with the molecular formula C15H20N4O3S and a molecular weight of 336.41 g/mol. Its IUPAC name is 5-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole.

Molecular Formula C15H20N4O3S
Molecular Weight 336.4 g/mol
CAS No. 1858256-03-7
Cat. No. B6355998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
CAS1858256-03-7
Molecular FormulaC15H20N4O3S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3
InChIInChI=1S/C15H20N4O3S/c1-20-11-8-10(9-12(21-2)13(11)22-3)14-17-15(23-18-14)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3
InChIKeyGLCMGVHYNFDSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1858256-03-7) – Chemical Class, Core Structure, and Procurement Identity


1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1858256-03-7) is a synthetic heterocyclic compound with the molecular formula C15H20N4O3S and a molecular weight of 336.41 g/mol . Its IUPAC name is 5-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole. The compound integrates three distinct pharmacophoric modules within a single architecture: a 3,4,5-trimethoxyphenyl (TMP) ring, a 1,2,4-thiadiazole core, and a piperazine moiety . It is commercially available from multiple suppliers at purities ≥97% and is listed in patent literature as a member of thiadiazole-substituted compound libraries targeting poly(ADP-ribose) glycohydrolase (PARG) [1].

Why 1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine Cannot Be Substituted with Generic Thiadiazole or Piperazine Analogs


This compound occupies a distinct chemical space at the intersection of three pharmacophoric elements: the electron-rich 3,4,5-trimethoxyphenyl (TMP) group, the 1,2,4-thiadiazole heterocycle (a less common isomer than 1,3,4-thiadiazole), and a free piperazine –NH for further derivatization . Simply interchanging with 1-(1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-93-6, MW 170.24), 3-phenyl-5-piperazino-1,2,4-thiadiazole (CAS 306935-14-8), or 1,3,4-thiadiazole-based TMP derivatives eliminates critical structural features essential for target engagement and physicochemical behavior. The TMP group is known to confer tubulin-binding properties and enhanced lipophilicity (clogP shift), while the 1,2,4-thiadiazole isomer presents different hydrogen-bonding geometry and metabolic stability compared to 1,3,4-thiadiazole counterparts [1][2]. These cumulative differences mean that generic substitution risks loss of the specific polypharmacology profile that this scaffold is designed to exploit.

Quantitative Differentiation Evidence: 1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine vs. Structural Analogs


Thiadiazole Isomer Specificity: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Core in TMP-Bearing Anticancer Agents

The target compound features a 1,2,4-thiadiazole core, which is structurally and electronically distinct from the more commonly explored 1,3,4-thiadiazole isomer. A comprehensive review by Szeliga (2020) notes that 1,2,4-thiadiazole derivatives exhibit anticancer activity through mechanisms including tubulin polymerization inhibition, and that the positioning of the trimethoxyphenyl substituent on the thiadiazole ring critically determines potency and selectivity profiles [1]. In contrast, 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles (Kumar et al., 2011) achieved IC50 values of 4.3–9.2 µM against various human cancer cell lines with approximately twofold selectivity, but this scaffold lacks the piperazine moiety and uses the 1,3,4-isomer [2]. The target compound's 1,2,4-thiadiazole isomer offers a different nitrogen atom arrangement (N–S–N connectivity vs. N–N–S), altering hydrogen-bond acceptor/donor patterns that may affect target binding and metabolic stability.

anticancer thiadiazole isomer structure-activity relationship tubulin

CNS Pharmacological Differentiation: Piperazine-TMP Conjugates vs. Mescaline in Sedative Activity

The structural juxtaposition of the 3,4,5-trimethoxyphenyl group with a piperazine ring has been explicitly studied in the context of mescaline analogues. Majchrzak et al. (1983) synthesized and pharmacologically evaluated a series of TMP-piperazine conjugates and demonstrated that replacement of the amino group in mescaline by a piperazine (or homopiperazine) heterocycle significantly alters CNS activity, converting the psychedelic profile of mescaline into a sedative profile [1]. In that study, both piperazine and homopiperazine derivatives displayed comparable sedative activity. The target compound extends this concept by interposing a 1,2,4-thiadiazole spacer between the TMP group and piperazine, which is anticipated to further modulate CNS penetration and receptor binding kinetics compared to the direct TMP-piperazine conjugates tested by Majchrzak.

CNS sedative mescaline analogue piperazine trimethoxyphenyl

PARG Inhibitory Activity: Patent Inclusion as a Thiadiazole-Substituted PARG Inhibitor Scaffold

The target compound falls within the Markush structure of a recently published patent application (US20250042891 / US 20250154142) by Shanghai Yingli Pharmaceutical Co., Ltd. claiming thiadiazole-substituted compounds as PARG inhibitors [1]. PARG (poly(ADP-ribose) glycohydrolase) is an emerging oncology target involved in DNA damage repair. Compounds within this patent series have demonstrated PARG inhibitory IC50 values in the nanomolar to sub-nanomolar range (BindingDB entries show IC50 values of 0.060 nM to 1 nM for representative examples) [2]. While the specific IC50 of 1-[3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine against PARG has not been publicly disclosed, its inclusion in this patent family indicates that it possesses structural features deemed essential for PARG engagement by the inventors. By contrast, the simpler analog 3-phenyl-5-piperazino-1,2,4-thiadiazole is known as a glycosyltransferase inhibitor rather than a PARG inhibitor, illustrating target specificity driven by the TMP substitution [3].

PARG inhibitor cancer DNA damage response patent

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Unsubstituted 1,2,4-Thiadiazolyl-Piperazine

The trimethoxyphenyl (TMP) group is a well-established pharmacophore known to enhance lipophilicity and promote binding to hydrophobic protein pockets, particularly the colchicine binding site of tubulin [1]. The target compound (MW 336.41, containing TMP) is substantially larger and more lipophilic than its unsubstituted analog 1-(1,2,4-thiadiazol-5-yl)piperazine (MW 170.24, CAS 67869-93-6), which lacks any aryl substituent on the thiadiazole ring . Estimated logP for the target compound is predicted to be significantly higher (approximately 2.0–2.5 log units greater) due to the addition of three methoxy groups and an additional aromatic ring. This physicochemical shift directly impacts membrane permeability, plasma protein binding, and CYP450 metabolism susceptibility. The free piperazine –NH (pKa ~8.5–9.5) further provides a handle for salt formation or further derivatization, a feature retained from the simpler analog but now presented in a more drug-like molecular weight range.

lipophilicity molecular weight drug-likeness TMP pharmacophore

Antifungal Activity of TMP-Thiadiazole Derivatives: Cross-Class Benchmarking for Antimicrobial Screening

While no antimicrobial data exist specifically for the target compound, closely related TMP-bearing thiadiazole derivatives have demonstrated quantifiable antifungal activity. Chen et al. (2005) reported that 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole compounds exhibited in vitro antifungal activity with EC50 values ranging from 2.9 to 93.3 µg/mL against 10 fungal species [1]. Additionally, 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives showed antifungal EC50 values of 19.91–63.97 µg/mL [2]. The target compound differs in that it contains a 1,2,4-thiadiazole core and a piperazine at the 5-position instead of alkylthio or sulfonyl groups. The replacement of sulfur-based substituents with a basic piperazine nitrogen may shift the antimicrobial spectrum and improve aqueous solubility at low pH, offering a differentiated profile for anti-infective screening.

antifungal trimethoxyphenyl thiadiazole structure-activity relationship

Scientific and Industrial Application Scenarios for 1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine


PARG-Targeted Oncology Drug Discovery Programs

Based on its inclusion in the Shanghai Yingli patent family (US20250042891) claiming thiadiazole-substituted PARG inhibitors with nanomolar potency, this compound serves as a viable starting point or reference molecule for medicinal chemistry campaigns targeting PARG in cancer [1]. PARG inhibitors are being pursued for their ability to modulate DNA damage repair pathways, and compounds in this patent have demonstrated IC50 values as low as 0.060 nM in biochemical assays [2]. The TMP substitution pattern on the 1,2,4-thiadiazole core may confer selectivity advantages over simpler phenyl-substituted analogs used for other enzyme targets.

CNS Drug Discovery Leveraging the TMP-Piperazine Motif with Thiadiazole Spacer

The established sedative activity of TMP-piperazine conjugates (Majchrzak et al., 1983) combined with the CNS-related patent landscape for 1,2,4-thiadiazol-5-ylpiperazine derivatives in neurodegenerative diseases [1][2] supports the use of this compound in CNS drug discovery. The thiadiazole linker introduces additional hydrogen-bonding capacity and may alter brain penetration kinetics compared to direct TMP-piperazine conjugates. Researchers can use this compound to probe structure-activity relationships where both the TMP pharmacophore and the piperazine-thiadiazole scaffold are hypothesized to contribute to target engagement.

Anticancer Library Design and Phenotypic Screening

The TMP pharmacophore is a well-validated tubulin-binding motif, and 1,3,4-thiadiazole derivatives bearing TMP have shown anticancer IC50 values of 4.3–9.2 µM with approximately twofold selectivity [1]. This compound extends the concept to the 1,2,4-thiadiazole series with an appended piperazine, creating a distinct chemotype for anticancer screening libraries. The piperazine nitrogen provides a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation, reductive amination), enabling rapid library expansion around the core scaffold.

Antifungal Lead Generation via TMP-Thiadiazole Scaffold Hopping

Given that TMP-substituted 1,3,4-thiadiazoles have demonstrated quantifiable antifungal activity (EC50 2.9–93.3 µg/mL), this 1,2,4-thiadiazole-piperazine variant represents a scaffold-hopping opportunity for antifungal drug discovery [1]. The piperazine substitution may improve solubility and reduce cytotoxicity compared to alkylthio-substituted analogs, while the 1,2,4-thiadiazole isomer may exhibit altered spectrum of activity against resistant fungal strains.

Quote Request

Request a Quote for 1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.